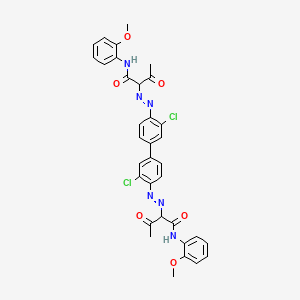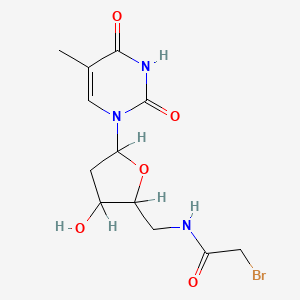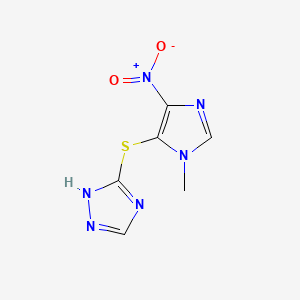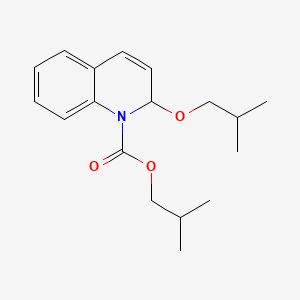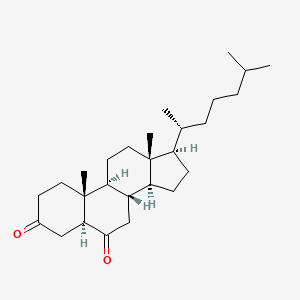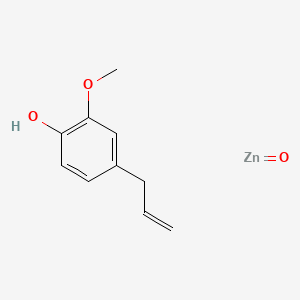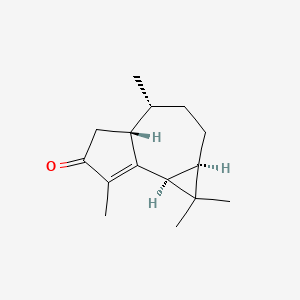
Cyclocolorenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization :
- Cyclocolorenone has been synthesized through various chemical processes. For instance, a study outlined a stereocontrolled total synthesis of (±)-Cyclocolorenone from commercially available tropylium cation, providing a general precursor to bicyclo[5.3.0]decane sesquiterpenes (Calancea, Carret, & Deprés, 2009).
- Another research utilized cobalt-mediated propargylation/annelation for the efficient synthesis of Cyclocolorenone (Saha, Bagby, & Nicholas, 1986).
Biological and Medicinal Applications :
- Cyclocolorenone has shown antileishmanial activity. A study on (-)-cyclocolorenone isolated from Duguetia lanceolata (Annonaceae) demonstrated its effectiveness against Leishmania amazonensis, indicating its potential as a scaffold for new drug development for leishmaniasis (Monteiro et al., 2022).
Extraction and Identification from Natural Sources :
- Various studies have focused on the isolation and identification of Cyclocolorenone from natural sources, such as Magnolia grandiflora (Castañeda-Acosta et al., 1995), and Ledum palustre (Mikhailova et al., 1978).
Insect Repellent Activity :
- Cyclocolorenone has also been investigated for its insect repellent activity. A study found that (+)-cyclocolorenone isolated from the red alga Laurencia intricata exhibited strong repellent activity against Sitophilus zeamais, a type of maize weevil (Ishii et al., 2018).
Metabolic and Enzymatic Studies :
- Cyclocolorenone's metabolism in mammals was studied, focusing on its conversion to various alcohols (Asakawa, Ishida, Toyota, & Takemoto, 1986).
- Additionally, the enzyme (-)-alpha-gurjunene synthase from Solidago canadensis leaves, which is likely involved in Cyclocolorenone synthesis, was isolated and characterized (Schmidt, Bouwmeester, Bülow, & König, 1999).
Propiedades
Número CAS |
489-45-2 |
|---|---|
Nombre del producto |
Cyclocolorenone |
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one |
InChI |
InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1 |
Clave InChI |
ZEEUIOBUKGZKPS-IDTAVKCVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C |
SMILES |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
SMILES canónico |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
Sinónimos |
cyclocolorenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



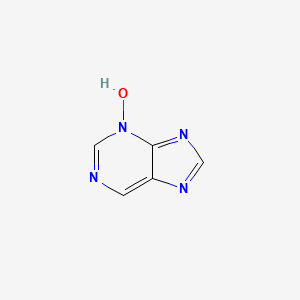
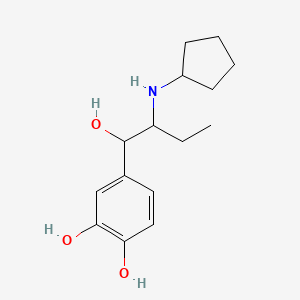
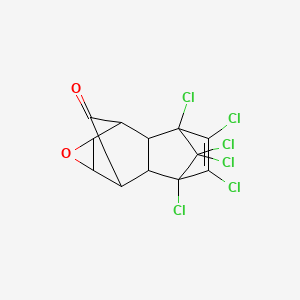
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)
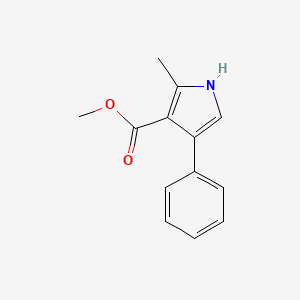
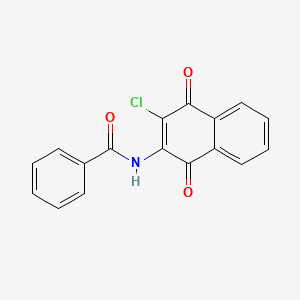
![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
